benzyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-5-yl ether
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Overview
Description
Benzyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-5-yl ether is a complex organic compound that features a trifluoromethyl group, a pyridinyl ring, and an indole moiety
Mechanism of Action
Mode of Action
The presence of the trifluoromethyl group and the pyridinyl group in its structure suggests that it might interact with its targets through a nucleophilic attack .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have been found to affect various pathways, including those involved in cell signaling and metabolism .
Pharmacokinetics
The presence of the trifluoromethyl group could potentially enhance the compound’s metabolic stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-5-yl ether typically involves multiple steps, starting with the preparation of the indole and pyridine intermediates. The indole moiety can be synthesized through Fischer indole synthesis, while the pyridine ring can be prepared via Hantzsch pyridine synthesis. The trifluoromethyl group is introduced using trifluoromethylation reactions, often employing reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-5-yl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or alkylation using alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, benzyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-5-yl ether is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .
Biology and Medicine
In biology and medicine, this compound is investigated for its potential therapeutic properties. It may act as a ligand for specific receptors or enzymes, influencing biological pathways and offering potential as a drug candidate .
Industry
In the industrial sector, the compound’s stability and reactivity make it suitable for applications in materials science, such as the development of new polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
Benzyl 1-[3-chloro-2-pyridinyl]-1H-indol-5-yl ether: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
Benzyl 1-[3-chloro-5-(methyl)-2-pyridinyl]-1H-indol-5-yl ether: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and stability.
Uniqueness
The presence of the trifluoromethyl group in benzyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-5-yl ether imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets. These characteristics make it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-phenylmethoxyindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClF3N2O/c22-18-11-16(21(23,24)25)12-26-20(18)27-9-8-15-10-17(6-7-19(15)27)28-13-14-4-2-1-3-5-14/h1-12H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXFZHGIVGKANGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3)C4=C(C=C(C=N4)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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